Cas no 2446980-25-0 (1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine)

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine structure
2446980-25-0 structure
商品名:1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
CAS番号:2446980-25-0
MF:C16H22N4
メガワット:270.37
CID:5108953

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine 化学的及び物理的性質

名前と識別子

    • AT26177
    • 1-(2-ISOPROPYL-3-PYRIDYL)-3,8-DIMETHYL-5,6,7,8-TETRAHYDROIMIDAZO[1,5-A]PYRAZINE
    • 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine
    • インチ: 1S/C16H22N4/c1-10(2)14-13(6-5-7-18-14)15-16-11(3)17-8-9-20(16)12(4)19-15/h5-7,10-11,17H,8-9H2,1-4H3
    • InChIKey: UUHKBCNJLVDQCA-UHFFFAOYSA-N
    • ほほえんだ: N12C(C)=NC(C3C=CC=NC=3C(C)C)=C1C(C)NCC2

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 332
  • 疎水性パラメータ計算基準値(XlogP): 1.7
  • トポロジー分子極性表面積: 42.7

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ708-100MG
1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
2446980-25-0 95%
100MG
¥ 2,890.00 2023-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ708-1G
1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
2446980-25-0 95%
1g
¥ 11,550.00 2023-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ708-250MG
1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
2446980-25-0 95%
250MG
¥ 4,620.00 2023-02-28
AstaTech
AT26177-1/G
1-(2-ISOPROPYL-3-PYRIDYL)-3,8-DIMETHYL-5,6,7,8-TETRAHYDROIMIDAZO[1,5-A]PYRAZINE
2446980-25-0 95%
1/G
$2450 2023-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ708-500MG
1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
2446980-25-0 95%
500MG
¥ 7,702.00 2023-02-28
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBSQ708-5G
1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine
2446980-25-0 95%
5g
¥ 34,650.00 2023-02-28

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine 関連文献

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazineに関する追加情報

Introduction to 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine (CAS No. 2446980-25-0)

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine, with the CAS number 2446980-25-0, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazopyrazines and exhibits a unique chemical structure that confers it with potential therapeutic properties. The compound's structure includes a pyridine ring substituted with an isopropyl group at the 2-position and a tetrahydroimidazo[1,5-a]pyrazine core functionalized with methyl groups at positions 3 and 8.

The development and characterization of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine have been driven by its potential applications in various therapeutic areas. Recent studies have highlighted its role in modulating specific biological pathways and receptors, making it a promising candidate for drug development. This introduction aims to provide a comprehensive overview of the compound's chemical properties, biological activities, and potential applications in medicinal chemistry.

Chemical Structure and Synthesis

The chemical structure of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine is characterized by its complex arrangement of functional groups. The pyridine ring is a key component that imparts aromaticity and contributes to the compound's overall stability. The isopropyl substitution at the 2-position of the pyridine ring enhances the lipophilicity of the molecule, which can influence its bioavailability and pharmacokinetic properties. The tetrahydroimidazo[1,5-a]pyrazine core is a bicyclic system that provides additional structural rigidity and conformational constraints.

The synthesis of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine typically involves multi-step reactions. One common approach starts with the formation of the pyridine ring through amination reactions followed by substitution with an isopropyl group. The subsequent formation of the tetrahydroimidazo[1,5-a]pyrazine core can be achieved through cyclization reactions involving appropriate precursors. The final steps involve functionalization with methyl groups at positions 3 and 8 to yield the desired product.

Biological Activities

1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has been investigated for its potential biological activities in various preclinical studies. One of the most notable findings is its ability to modulate specific receptors involved in neurological disorders. For instance, recent research has shown that this compound can act as a selective agonist or antagonist for certain G protein-coupled receptors (GPCRs), which are key targets in drug discovery for conditions such as Parkinson's disease and Alzheimer's disease.

In addition to its receptor modulation properties, 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has also demonstrated anti-inflammatory effects. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo models. This property makes it a potential candidate for treating inflammatory diseases like rheumatoid arthritis and multiple sclerosis.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine has been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Preclinical data suggest that the compound exhibits favorable oral bioavailability due to its lipophilic nature. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body. Metabolism primarily occurs in the liver through cytochrome P450 enzymes.

Toxicological studies have been conducted to assess the safety profile of 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. These studies have shown that it has low toxicity at therapeutic doses and does not exhibit significant adverse effects on major organs such as the liver and kidneys. However, further long-term studies are necessary to fully evaluate its safety profile before clinical trials can be initiated.

Potential Therapeutic Applications

The unique combination of receptor modulation and anti-inflammatory properties makes 1-(2-Isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine a promising candidate for various therapeutic applications. In neurology, it could be developed as a treatment for neurodegenerative diseases where receptor dysregulation plays a crucial role. In inflammation-related disorders such as autoimmune diseases and chronic inflammatory conditions, this compound could offer new therapeutic options by targeting multiple pathways simultaneously.

Clinical trials are currently underway to evaluate the efficacy and safety of 1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine. Preliminary results from phase I trials have shown promising outcomes in terms of safety and tolerability. Further clinical studies will be essential to validate these findings and determine the optimal dosing regimens for different indications.

Conclusion

1-(2-isopropyl-3-pyridyl)-3,8-dimethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine (CAS No. 2446980–25–0) represents a significant advancement in medicinal chemistry due to its unique chemical structure and promising biological activities. Its potential as a therapeutic agent for neurological disorders and inflammatory conditions highlights its importance in drug development efforts. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential and pave the way for new treatment options in these areas.

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